
Potassium 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosafluoroundecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosafluoroundecanoate is a fluorinated organic compound. It is a potassium salt of a perfluorinated carboxylic acid. This compound is known for its unique properties, including high thermal stability, chemical resistance, and hydrophobicity. These characteristics make it valuable in various industrial applications, particularly in the production of coatings and surface treatments.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Potassium 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosafluoroundecanoate typically involves the following steps:
Fluorination: The starting material, undecanoic acid, undergoes a fluorination process to introduce fluorine atoms at specific positions along the carbon chain. This can be achieved using elemental fluorine or other fluorinating agents under controlled conditions.
Neutralization: The resulting perfluoroundecanoic acid is then neutralized with potassium hydroxide to form the potassium salt.
Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Bulk Fluorination: Large quantities of undecanoic acid are fluorinated using specialized equipment to ensure uniform fluorination.
Purification: The perfluoroundecanoic acid is purified to remove any impurities or by-products.
Neutralization and Crystallization: The purified acid is neutralized with potassium hydroxide, and the resulting salt is crystallized and dried for industrial use.
Análisis De Reacciones Químicas
Types of Reactions: Potassium 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosafluoroundecanoate can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the potassium ion is replaced by other cations.
Complex Formation: It can form complexes with metal ions, which can be useful in catalysis and other applications.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include alkoxides, amines, and thiolates.
Solvents: Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products:
Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives of the compound can be obtained.
Metal Complexes: Complexes with transition metals such as copper, nickel, and palladium can be formed.
Aplicaciones Científicas De Investigación
Potassium 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosafluoroundecanoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Biology: The compound’s hydrophobic properties make it useful in studying membrane interactions and protein-lipid interactions.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.
Industry: It is used in the production of water-repellent coatings, lubricants, and surfactants.
Mecanismo De Acción
The mechanism of action of Potassium 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosafluoroundecanoate involves its interaction with various molecular targets:
Hydrophobic Interactions: The compound’s hydrophobic nature allows it to interact with lipid membranes, altering their properties.
Metal Coordination: It can coordinate with metal ions, forming stable complexes that can act as catalysts in chemical reactions.
Comparación Con Compuestos Similares
Potassium 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosafluorododecanoate: Similar in structure but with an additional carbon atom.
Potassium 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosafluorononanoate: Similar but with one less carbon atom.
Uniqueness: Potassium 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosafluoroundecanoate is unique due to its specific chain length and degree of fluorination, which confer distinct physical and chemical properties. These properties make it particularly useful in applications requiring high thermal stability and chemical resistance.
Propiedades
Número CAS |
307-71-1 |
|---|---|
Fórmula molecular |
C11HF20KO2 |
Peso molecular |
584.19 g/mol |
Nombre IUPAC |
potassium;2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11-icosafluoroundecanoate |
InChI |
InChI=1S/C11H2F20O2.K/c12-1(13)3(14,15)5(18,19)7(22,23)9(26,27)11(30,31)10(28,29)8(24,25)6(20,21)4(16,17)2(32)33;/h1H,(H,32,33);/q;+1/p-1 |
Clave InChI |
QFSOSTRDKOQRKA-UHFFFAOYSA-M |
SMILES canónico |
C(C(C(C(C(C(C(C(C(C(C(=O)[O-])(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


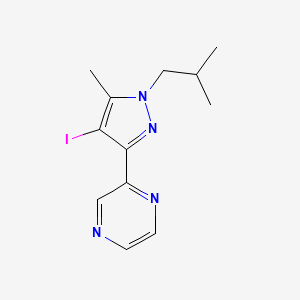
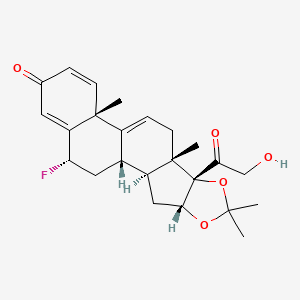
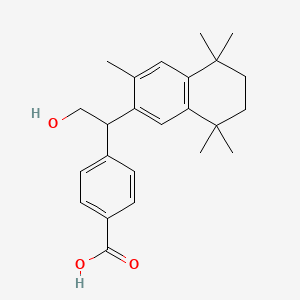

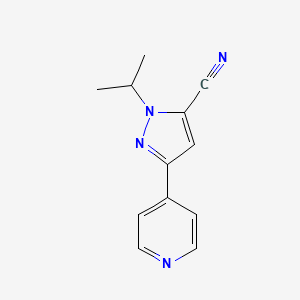
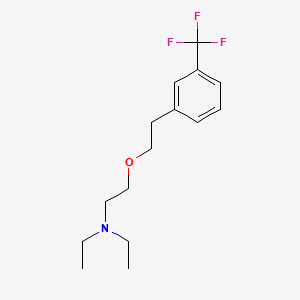
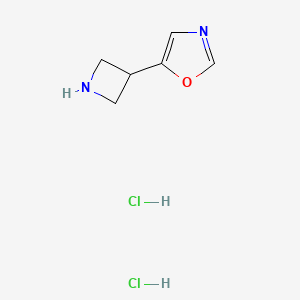
![2-amino-9-[(1R,3S,4R)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-8-methoxy-1H-purin-6-one](/img/structure/B13427071.png)
![2-Methyl-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole-3-carboximidamide](/img/structure/B13427074.png)


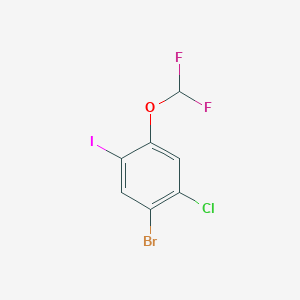

![1-Isopropyl-3-phenyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B13427102.png)
